![molecular formula C8H14N2O3 B2672911 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide CAS No. 1428363-72-7](/img/structure/B2672911.png)
1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide
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Overview
Description
“1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide” is a chemical compound. Azetidines, which this compound is a derivative of, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods. For instance, a straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of synthetic organic compounds .Chemical Reactions Analysis
Azetidines have unique reactivity due to their considerable ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . Also, azetidines can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization .Scientific Research Applications
Azetidine Derivatives in Synthetic Chemistry
Azetidine derivatives have been synthesized through various methods for potential applications in medicinal chemistry and as building blocks in organic synthesis. For example, the sodium methoxide-catalyzed cyclization of methyl α-tosylamino-γ-chlorobutyrate yielded methyl 1-tosylazetidine-2-carboxylate, demonstrating the versatility of azetidine derivatives in synthetic chemistry (Teng-yueh Chen et al., 1967). Similarly, novel azetidine-containing compounds have been synthesized, showcasing the potential of these derivatives in creating new chemical entities with possible pharmaceutical applications (Eva Van Hende et al., 2009).
Biological and Pharmacological Potential
Azetidine derivatives have also been explored for their biological activities, including antimicrobial and antitumor potential. For instance, certain pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have shown antimicrobial activity, indicating the potential therapeutic applications of azetidine derivatives in treating infections (Nada M. Abunada et al., 2008). Furthermore, enaminones, which are related to the chemical structure of interest, have been used as building blocks for synthesizing substituted pyrazoles with demonstrated antitumor and antimicrobial activities, highlighting the relevance of azetidine derivatives in developing new treatments for cancer and infections (S. Riyadh, 2011).
Future Directions
properties
IUPAC Name |
1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-7(5-10)8(12)9(2)13-3/h7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIWBBSZFVSAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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